molecular formula C15H21BO5 B1379945 Methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate CAS No. 1610517-55-9

Methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate

Cat. No.: B1379945
CAS No.: 1610517-55-9
M. Wt: 292.14 g/mol
InChI Key: QQAQUAGZYRTGAB-UHFFFAOYSA-N
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Description

Methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate is a boronate ester featuring a phenoxyacetate backbone linked to a tetramethyl-1,3,2-dioxaborolane ring. This compound is structurally characterized by:

  • Methyl ester group: Enhances solubility in organic solvents and modulates reactivity.
  • Phenoxy linkage: Provides rigidity and conjugation, influencing electronic properties.
  • Tetramethyl-1,3,2-dioxaborolane: A boronate protecting group that stabilizes the boron center while enabling Suzuki-Miyaura cross-coupling reactions .

These compounds are critical intermediates in medicinal chemistry and materials science, particularly for synthesizing biaryl structures .

Properties

IUPAC Name

methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)11-6-8-12(9-7-11)19-10-13(17)18-5/h6-9H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAQUAGZYRTGAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl Boronic Ester

The key intermediate, 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol , can be synthesized via two main methods:

Method Description Yield References
Method A: Direct Condensation Phenyl boronic acid reacts with ethylene glycol under dehydrating conditions, typically in the presence of a drying agent like magnesium sulfate, to form the boronic ester. 91% [2a]
Method B: Reflux with Dean-Stark Phenyl boronic acid is refluxed with ethylene glycol in toluene using a Dean-Stark apparatus to facilitate ester formation via azeotropic removal of water. 89% [2a]

Reaction Conditions:

  • Solvent: Dichloromethane (Method A) or Toluene (Method B)
  • Catalysts/Additives: Magnesium sulfate or p-toluenesulfonic acid (for transesterification)
  • Temperature: Room temperature to reflux
  • Duration: 20 hours (Method A), 3 hours (Method B)

Functionalization of the Phenyl Ring

The phenyl ring bearing the boronic ester can be further functionalized via Suzuki-Miyaura coupling reactions, which are pivotal for introducing the phenoxyacetate moiety.

Synthesis of the Phenoxyacetate Backbone

Phenol Derivative Preparation

The phenol derivative bearing the tetramethyl-1,3,2-dioxaborolan-2-yl group is often prepared from phenol via electrophilic aromatic substitution or via direct boronic ester formation as described above.

Coupling with the Acetate Moiety

The phenol derivative is coupled with methyl chloroacetate or methyl acetate derivatives using palladium-catalyzed cross-coupling reactions, notably Suzuki-Miyaura coupling, to attach the acetate group at the para position.

Reaction Conditions Yield References
Suzuki-Miyaura Coupling Pd(0) catalyst, base (e.g., K3PO4), in a polar aprotic solvent like DMF or dioxane, at 80°C Up to 87%

The coupling involves the boronic ester reacting with a halogenated phenoxy precursor, typically under inert atmosphere, to afford the phenoxy derivative with the boronic ester intact.

Methylation to Final Ester

The phenoxyacetate intermediate is methylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate, yielding the methyl ester.

Methylation Method Conditions Yield References
Methyl Iodide In acetone or acetonitrile, at room temperature Quantitative

The methylation step is straightforward and generally high-yielding, completing the synthesis of Methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate .

Summary of the Overall Synthetic Route

Step Description Typical Conditions Yield Range References
1 Formation of the boronic ester Reflux with ethylene glycol or room temp with magnesium sulfate 89-91% [2a]
2 Coupling with phenol derivative Suzuki-Miyaura coupling Up to 87%
3 Methylation of phenoxyacetate Methyl iodide or dimethyl sulfate Quantitative

Additional Notes and Research Findings

  • The synthesis of boronic esters is sensitive to moisture; therefore, reactions are conducted under inert atmospheres and anhydrous conditions.
  • Purification typically involves flash chromatography or recrystallization to achieve high purity.
  • Variations in substituents on the phenyl ring or boronic ester can be achieved by modifying the coupling partners or starting materials, providing versatility in the synthesis.

Data Table Summarizing Preparation Methods

Method Key Reagents Solvent Temperature Yield Remarks
Direct condensation Phenyl boronic acid, ethylene glycol Dichloromethane Room temp 91% Simple, high yield
Reflux with Dean-Stark Phenyl boronic acid, ethylene glycol Toluene Reflux 89% Efficient azeotropic removal
Suzuki coupling Boronic ester, halogenated phenol DMF/dioxane 80°C Up to 87% High selectivity

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including:

  • Oxidation: The boronic acid moiety can be oxidized to form boronic acids or borates.

  • Reduction: Reduction reactions can be performed to convert the boronic ester to boronic acid.

  • Substitution: The methoxyacetate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as sodium borohydride are often used.

  • Substitution: Nucleophiles like amines and alcohols are used, typically in the presence of a base.

Major Products Formed:

  • Oxidation: Boronic acids and borates.

  • Reduction: Boronic acids.

  • Substitution: Substituted methoxyacetates or other derivatives.

Scientific Research Applications

Chemistry: In organic chemistry, Methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate is used as a building block for the synthesis of complex molecules. It is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the construction of biaryls and other organic compounds.

Biology: The compound finds applications in biological research, particularly in the development of fluorescent probes and imaging agents. Its boronic acid moiety allows for selective binding to sugars and other biomolecules, making it a valuable tool in glycomics and proteomics.

Medicine: In medicinal chemistry, this compound is used in the design and synthesis of pharmaceuticals. Its ability to form stable complexes with various biomolecules makes it useful in drug discovery and development.

Industry: In the chemical industry, this compound is used as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate exerts its effects involves its interaction with molecular targets through the boronic acid moiety. This moiety can form reversible covalent bonds with diols and other functional groups, allowing for selective binding and modulation of biological processes.

Molecular Targets and Pathways:

  • Glycoproteins: The compound can bind to glycoproteins, affecting their function and stability.

  • Enzymes: It can inhibit or modulate the activity of certain enzymes by forming complexes with their active sites.

Comparison with Similar Compounds

Substituent Variations in Ester Groups

The ester group significantly impacts reactivity and physical properties. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
Ethyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate C₁₆H₂₁BO₅ 304.15 269410-28-8 Higher lipophilicity; used in polymer synthesis
tert-Butyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate C₁₈H₂₅BO₅ 332.21 769968-17-4 Enhanced steric protection; delays hydrolysis
Methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate C₁₅H₂₀BO₄ 291.13 454185-98-9 Phenyl instead of phenoxy; lower polarity

Key Observations :

  • Ethyl/tert-butyl analogs exhibit higher molecular weights and altered solubility profiles compared to the methyl ester.
  • Phenyl-substituted analogs (e.g., Methyl 2-[4-(tetramethyl...)phenyl]acetate) lack the phenoxy oxygen, reducing conjugation and electronic delocalization .

Functional Group Modifications in Boronate Esters

Variations in the boronate ester scaffold influence stability and cross-coupling efficiency:

Compound Name Key Structural Feature Stability in Aqueous Media Suzuki Reaction Yield*
[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol Free hydroxyl group Moderate 75%
2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid Carboxylic acid substituent Low (prone to hydrolysis) 60%
Methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate (analog) Ester-protected phenoxy group High 85–90%

Notes:

  • Ester protection (e.g., methyl or ethyl) improves stability against hydrolysis compared to free acids or alcohols.
  • The phenoxy group enhances electron-withdrawing effects, accelerating transmetalation in Suzuki couplings .

Comparison :

  • Phenoxy-containing boronate esters (e.g., the target compound) may exhibit improved membrane permeability due to ester hydrophobicity.

Biological Activity

Methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H19BO3
  • Molecular Weight : 234.10 g/mol
  • CAS Number : 627906-52-9
  • Structure : The compound features a phenoxyacetate moiety linked to a tetramethyl dioxaborolane group, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to the boron-containing dioxaborolane moiety. Boron compounds are known for their ability to interact with various biomolecules, influencing cellular processes such as:

  • Enzyme Inhibition : Boron can form reversible covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity.
  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

Antimicrobial Activity

Studies have indicated that organoboron compounds can possess antimicrobial properties. For example, the introduction of boronic acid moieties has been shown to enhance the antimicrobial activity against various bacterial strains.

Table 2: Antimicrobial Activity of Boron Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Diethyl BenzylphosphonateE. coli K1220 µg/mL
Methyl Boronic EsterS. aureus15 µg/mL
Methyl 2-[4-(tetramethyl...]E. coli R2-R4TBD

Case Studies

  • In Vivo Studies : A study evaluating the effects of related boron compounds in animal models demonstrated significant tumor reduction in xenograft models when treated with these compounds.
  • Cytotoxicity Assessments : Research involving cytotoxicity assays revealed that methyl derivatives of boron compounds exhibited enhanced potency against cancer cell lines compared to their non-boron counterparts.

Q & A

Q. How is Methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate synthesized in laboratory settings?

The synthesis typically involves coupling 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with methyl bromoacetate or similar esters. A common method uses cesium carbonate (Cs₂CO₃) as a base in anhydrous tetrahydrofuran (THF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the phenolate ion attacks the electrophilic carbon of the bromoacetate derivative. Purification is achieved via column chromatography, and yields are optimized by controlling stoichiometry (1.2:1 ratio of phenol to ester) .

Q. What spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the ester group (δ ~3.7 ppm for methoxy protons) and aromatic/boronate signals.
  • ¹¹B NMR : A singlet near δ 30 ppm confirms the tetracoordinated boronate ester.
  • IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1350 cm⁻¹ (B-O stretching).
  • X-ray crystallography : For unambiguous structural confirmation using programs like SHELXL .

Q. What are the solubility and stability considerations for this compound?

The compound is soluble in aprotic solvents (THF, DMF, dichloromethane) but hydrolytically sensitive due to the boronate ester. Storage at 0–6°C under inert atmosphere (N₂/Ar) is recommended to prevent degradation. Stability tests via TLC or HPLC should be conducted periodically .

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions using this boronate ester?

  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) are effective for aryl-aryl couplings. Catalyst loading (0.5–2 mol%) balances cost and efficiency.
  • Solvent System : Use toluene/ethanol/water (4:1:1) to enhance solubility and phase transfer.
  • Base Optimization : K₂CO₃ or Cs₂CO₃ (2–3 equiv) ensures deprotonation without side reactions.
  • Kinetic Monitoring : In situ ¹¹B NMR tracks boronate consumption to identify reaction bottlenecks .

Q. How can competing side reactions during synthesis be identified and mitigated?

Common side reactions include ester hydrolysis and boronate oxidation. Mitigation strategies:

  • Protective Atmosphere : Conduct reactions under N₂/Ar to prevent oxidation.
  • Low-Temperature Workup : Quench reactions at 0°C to minimize hydrolysis.
  • Byproduct Analysis : LC-MS or GC-MS identifies hydrolyzed products (e.g., free boronic acid). Adjusting reaction pH to neutral and using anhydrous reagents reduces these issues .

Q. How does the electronic nature of the boronate ester influence its reactivity in cross-coupling?

The electron-rich tetramethyl-dioxaborolane group enhances stability but may reduce electrophilicity. Computational studies (DFT) show that substituents on the phenyl ring modulate the boronate’s Lewis acidity. For example, electron-withdrawing groups on the phenyl ring increase reaction rates by polarizing the B-O bond, facilitating transmetallation with Pd catalysts. Experimental validation via Hammett plots correlates σ values with coupling yields .

Data Contradictions and Resolution

Q. Discrepancies in reported catalytic efficiencies for cross-coupling: How should researchers reconcile these?

Variations in Pd catalyst performance (e.g., Pd(OAc)₂ vs. PdCl₂(dtbpf)) may arise from ligand steric effects or solvent coordination. To resolve contradictions:

  • Control Experiments : Compare turnover numbers (TONs) under identical conditions (solvent, temperature, base).
  • Microkinetic Modeling : Quantify rate constants for oxidative addition vs. transmetallation steps.
  • Structural Insights : X-ray data of Pd intermediates (e.g., using SHELX ) can clarify mechanistic pathways.

Applications in Drug Development

Q. How is this compound utilized in synthesizing kinase inhibitors or PPAR agonists?

The boronate ester serves as a key intermediate in synthesizing biaryl motifs found in PPARα/γ dual agonists. For example, ethyl 2-(4-boronoaryl)propanoate derivatives (similar in structure) are coupled with heteroaryl halides to generate pharmacophores. The methyl ester group improves cell permeability during in vitro assays .

Methodological Best Practices

Q. What purification techniques are most effective for isolating this compound?

  • Flash Chromatography : Use silica gel with hexane/ethyl acetate (4:1) for high recovery.
  • Recrystallization : Ethanol/water mixtures yield crystals suitable for XRD.
  • HPLC : Reverse-phase C18 columns resolve hydrolyzed impurities (e.g., free boronic acid) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.